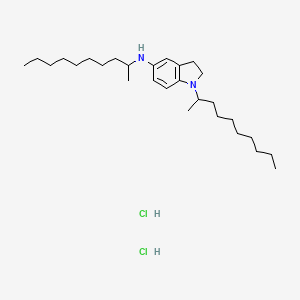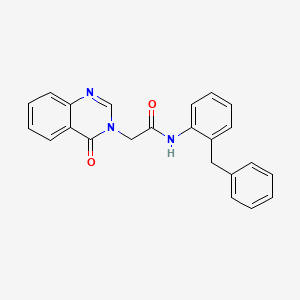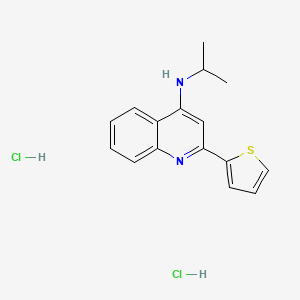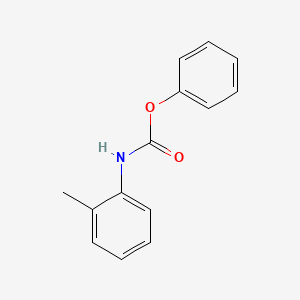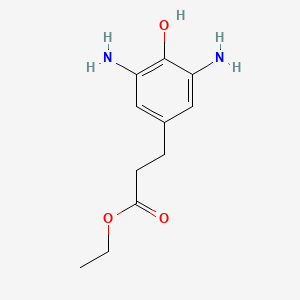
1,2-Dichloro-1,2-dimesitylethane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,2-Dichloro-1,2-dimesitylethane is an organic compound with the molecular formula C20H24Cl2 It is characterized by the presence of two chlorine atoms and two mesityl groups attached to an ethane backbone
Métodos De Preparación
The synthesis of 1,2-Dichloro-1,2-dimesitylethane typically involves the chlorination of 1,2-dimesitylethane. The reaction is carried out under controlled conditions to ensure the selective substitution of hydrogen atoms with chlorine atoms. Industrial production methods may involve the use of catalysts and specific reaction conditions to optimize yield and purity .
Análisis De Reacciones Químicas
1,2-Dichloro-1,2-dimesitylethane undergoes several types of chemical reactions, including:
Substitution Reactions: The chlorine atoms can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation Reactions: The compound can be oxidized to form various oxidation products, depending on the reagents and conditions used.
Reduction Reactions: Reduction of the compound can lead to the formation of 1,2-dimesitylethane or other reduced derivatives.
Common reagents used in these reactions include strong nucleophiles for substitution, oxidizing agents like potassium permanganate for oxidation, and reducing agents such as lithium aluminum hydride for reduction .
Aplicaciones Científicas De Investigación
1,2-Dichloro-1,2-dimesitylethane has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: The compound’s interactions with biological molecules are studied to understand its potential biological activity.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of specialized chemicals and materials.
Mecanismo De Acción
The mechanism of action of 1,2-Dichloro-1,2-dimesitylethane involves its interaction with molecular targets through its chlorine atoms and mesityl groups. These interactions can lead to various chemical transformations, depending on the specific conditions and targets involved. The pathways and molecular targets are subjects of ongoing research to fully elucidate the compound’s effects .
Comparación Con Compuestos Similares
1,2-Dichloro-1,2-dimesitylethane can be compared with other similar compounds such as:
1,2-Dichloroethane: A simpler compound with only two chlorine atoms attached to an ethane backbone.
1,2-Dichloro-1,1,2-trifluoroethane: A compound with both chlorine and fluorine atoms, used as a refrigerant.
Propiedades
Número CAS |
31039-87-9 |
|---|---|
Fórmula molecular |
C20H24Cl2 |
Peso molecular |
335.3 g/mol |
Nombre IUPAC |
2-[1,2-dichloro-2-(2,4,6-trimethylphenyl)ethyl]-1,3,5-trimethylbenzene |
InChI |
InChI=1S/C20H24Cl2/c1-11-7-13(3)17(14(4)8-11)19(21)20(22)18-15(5)9-12(2)10-16(18)6/h7-10,19-20H,1-6H3 |
Clave InChI |
ILTZLIFBJJODCG-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=C(C(=C1)C)C(C(C2=C(C=C(C=C2C)C)C)Cl)Cl)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


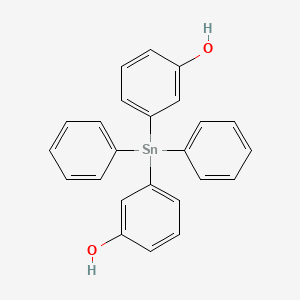
![Ethyl 4-[(2,4-dichlorophenyl)carbamoylamino]benzoate](/img/structure/B15075983.png)
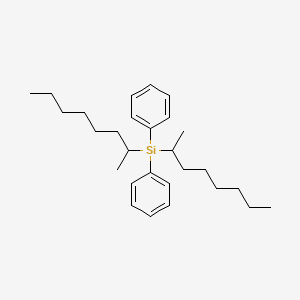
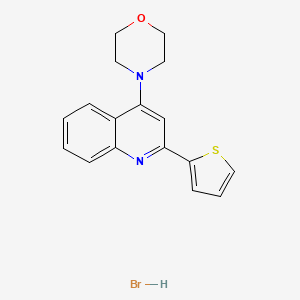
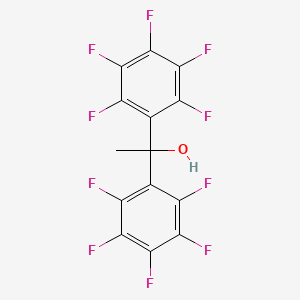
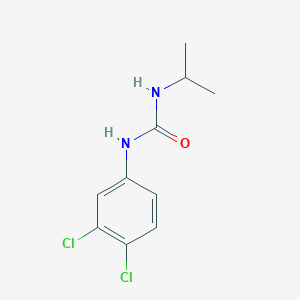
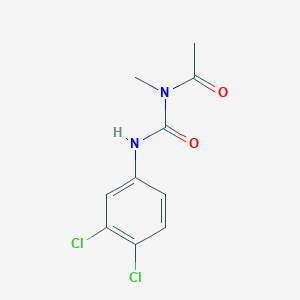
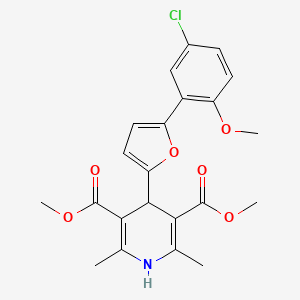
![2-[(Methylsulfonyl)amino]phenyl methanesulfonate](/img/structure/B15076030.png)
